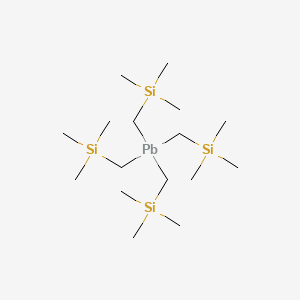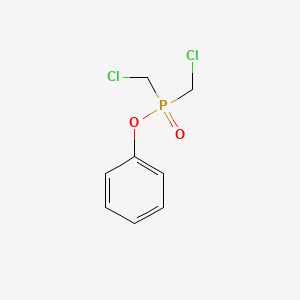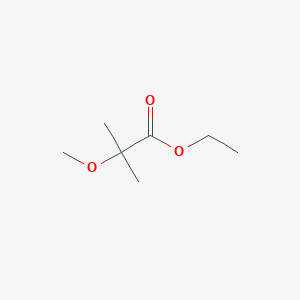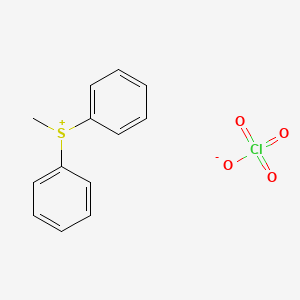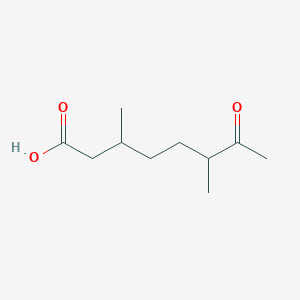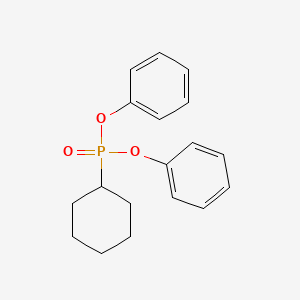
Phosphonic acid, cyclohexyl-, diphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, cyclohexyl-, diphenyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of phosphonic acid, cyclohexyl-, diphenyl ester typically involves the reaction of phosphonic acid with cyclohexanol and diphenylphosphoryl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Phosphonic acid, cyclohexyl-, diphenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, where the diphenyl ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phosphonic acid, cyclohexyl-, diphenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential as a bioisostere for phosphate groups in biological systems.
Medicine: Phosphonate derivatives are explored for their potential use in drug development, particularly in antiviral and anticancer therapies.
Mechanism of Action
The mechanism of action of phosphonic acid, cyclohexyl-, diphenyl ester involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. In biological systems, it can act as a phosphate mimic, interacting with enzymes and other proteins that normally bind to phosphate groups .
Comparison with Similar Compounds
Phosphonic acid, cyclohexyl-, diphenyl ester is unique compared to other similar compounds due to its specific ester groups and cyclohexyl moiety. Similar compounds include:
Phosphonic acid, diphenyl ester: Lacks the cyclohexyl group, which may affect its reactivity and applications.
Phosphonic acid, cyclohexyl-, methyl ester: Has a methyl group instead of diphenyl, which can influence its chemical properties and uses.
Properties
CAS No. |
13689-16-2 |
|---|---|
Molecular Formula |
C18H21O3P |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
[cyclohexyl(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C18H21O3P/c19-22(18-14-8-3-9-15-18,20-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2 |
InChI Key |
NALOHAICLHMNAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
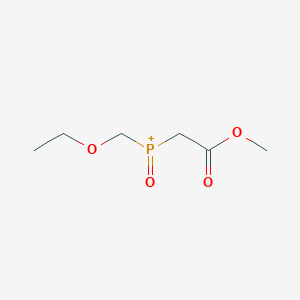
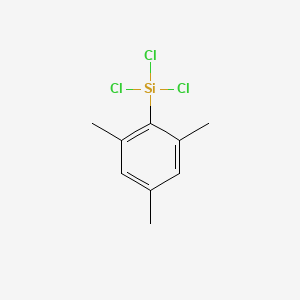
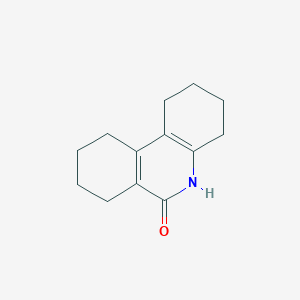
![[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14717663.png)
![1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14717670.png)
![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)
